molecular formula C11H6BrClF2N2O B13870965 5-Bromo-3-[(4-chloro-2,6-difluorophenyl)methyl]pyrimidin-4-one

5-Bromo-3-[(4-chloro-2,6-difluorophenyl)methyl]pyrimidin-4-one

Cat. No.: B13870965
M. Wt: 335.53 g/mol
InChI Key: DSOQIRWTCRSLQI-UHFFFAOYSA-N
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Description

5-Bromo-3-[(4-chloro-2,6-difluorophenyl)methyl]pyrimidin-4-one is a synthetic organic compound that belongs to the pyrimidinone family This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-[(4-chloro-2,6-difluorophenyl)methyl]pyrimidin-4-one typically involves multi-step reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using efficient catalysts, optimizing reaction times, and ensuring high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-[(4-chloro-2,6-difluorophenyl)methyl]pyrimidin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.

    Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Boronic Acids: React with aryl halides in the Suzuki–Miyaura coupling.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-3-[(4-chloro-2,6-difluorophenyl)methyl]pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-3-[(4-chloro-2,6-difluorophenyl)methyl]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-[(4-chloro-2,6-difluorophenyl)methyl]pyrimidin-4-one is unique due to its specific combination of bromine, chlorine, and fluorine atoms, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H6BrClF2N2O

Molecular Weight

335.53 g/mol

IUPAC Name

5-bromo-3-[(4-chloro-2,6-difluorophenyl)methyl]pyrimidin-4-one

InChI

InChI=1S/C11H6BrClF2N2O/c12-8-3-16-5-17(11(8)18)4-7-9(14)1-6(13)2-10(7)15/h1-3,5H,4H2

InChI Key

DSOQIRWTCRSLQI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)CN2C=NC=C(C2=O)Br)F)Cl

Origin of Product

United States

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